Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
Description
Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate is a four-membered azetidine ring derivative featuring a hydroxyl group and a phenyl substituent at the 3-position, protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. This compound is of significant interest in medicinal and synthetic chemistry due to the azetidine ring’s unique combination of ring strain and stability, which enhances its reactivity for further functionalization . The Boc group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-13(2,3)18-12(16)15-9-14(17,10-15)11-7-5-4-6-8-11/h4-8,17H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFFQIULSPDBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734937 | |
| Record name | tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398489-25-3 | |
| Record name | tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme Summary
| Stage | Reactants and Conditions | Description |
|---|---|---|
| 1 | Bromobenzene in anhydrous tetrahydrofuran (THF) at -78 °C | Formation of aryllithium intermediate by treatment with n-butyllithium under inert atmosphere |
| 2 | Addition of n-butyllithium (2.5 M in hexane) | Generation of phenyl lithium species via lithium-halogen exchange |
| 3 | Addition of tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) at 20 °C in THF | Nucleophilic addition of aryllithium to the azetidinone carbonyl forming the hydroxyazetidine |
Detailed Procedure
- Step 1: Dissolve bromobenzene (3 equivalents) in anhydrous THF (10 mL) and cool the solution to -78 °C under nitrogen atmosphere for 10 minutes.
- Step 2: Add n-butyllithium solution (2.5 M in hexane, 3 equivalents) dropwise to the cooled bromobenzene solution. Stir the mixture for 1 hour at -78 °C to generate the phenyl lithium intermediate.
- Step 3: Separately dissolve N-Boc-3-azetidinone (1 equivalent) in anhydrous THF (1 mL). Add this solution slowly to the reaction mixture at -78 °C.
- Step 4: Allow the reaction mixture to warm to room temperature and stir overnight to complete the nucleophilic addition.
- Step 5: Quench the reaction with cold 10% ammonium chloride solution (10 mL at 0 °C). Extract the organic layer with diethyl ether (3 × 50 mL).
- Step 6: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
- Step 7: Purify the crude product by column chromatography on silica gel using 30% ethyl acetate in hexanes as eluent to afford this compound.
Reaction Yield and Purity
- Yield: Approximately 94% isolated yield, indicating high efficiency of the synthetic route.
- Purity: Typically ≥97% after purification, suitable for further applications in research and pharmaceutical development.
Mechanistic Insights and Reaction Considerations
- The key step is the nucleophilic addition of the phenyl lithium species to the electrophilic carbonyl carbon of N-Boc-3-azetidinone, resulting in the formation of the tertiary alcohol at the 3-position of the azetidine ring.
- Maintaining an inert atmosphere (nitrogen or argon) throughout the reaction is critical to prevent side reactions with moisture or oxygen.
- Low temperature (-78 °C) during the formation of the aryllithium intermediate helps control reactivity and selectivity.
- The Boc protecting group on the azetidine nitrogen ensures stability of the ring and prevents unwanted side reactions during nucleophilic addition.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Materials | Bromobenzene, N-Boc-3-azetidinone, n-Butyllithium |
| Solvent | Anhydrous tetrahydrofuran (THF), hexane (for n-butyllithium) |
| Temperature | -78 °C for lithiation; 20 °C for addition; room temperature for reaction completion |
| Atmosphere | Inert atmosphere (nitrogen) |
| Reaction Time | 1 hour for lithiation; overnight for nucleophilic addition |
| Workup | Quench with 10% NH4Cl, extraction with diethyl ether, drying, solvent removal |
| Purification | Column chromatography (SiO2, 30% ethyl acetate/hexanes) |
| Yield | 94% |
| Purity | ≥97% |
| Reference | Thaxton et al., Bioorganic and Medicinal Chemistry Letters, 2013 |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate has been investigated for its role as a pharmacological agent. Its structure suggests potential activity in modulating biological pathways, particularly in cancer therapy. The compound's ability to interact with estrogen receptors has been noted, making it a candidate for developing selective estrogen receptor modulators (SERMs) or estrogen receptor degraders (ERDs) .
Case Studies:
- Estrogen Receptor Modulation: Research indicates that compounds structurally similar to this compound can effectively degrade estrogen receptors in breast cancer models. The efficacy of these compounds in vitro suggests a pathway for developing new treatments for estrogen receptor-positive breast cancer .
Synthetic Organic Chemistry
Building Block in Synthesis
This compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for further derivatization, making it useful in synthesizing more complex molecules.
Synthesis Examples:
- Deoxygenative Coupling Reactions: The compound has been utilized in metal-free deoxygenative coupling reactions, demonstrating its utility in creating new carbon-carbon bonds. This reaction type is significant for constructing diverse organic frameworks without the need for metal catalysts .
Material Science
Polymer and Material Development
The unique properties of this compound make it a candidate for applications in material science, particularly in the development of polymers and coatings.
Research Insights:
- Polymer Composites: Studies have shown that incorporating azetidine derivatives into polymer matrices can enhance mechanical properties and thermal stability. The presence of tert-butyl and phenyl groups contributes to improved compatibility with various polymer systems .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Azetidine vs. Pyrrolidine Rings
- Ring Strain and Reactivity : Azetidines (4-membered) exhibit higher ring strain than pyrrolidines (5-membered), making them more reactive in ring-opening or functionalization reactions .
- Synthetic Utility : Azetidines are prioritized in fragment-based drug discovery for their sp³-hybridized carbons, while pyrrolidines are more common in natural product analogs .
Substituent Effects
- Hydroxyl vs. Cyano/CF₃S Groups: The hydroxyl group in the target compound offers hydrogen-bonding capability, whereas cyano and CF₃S groups enhance electrophilicity for cross-coupling reactions .
- Phenyl vs.
Biological Activity
Tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug development, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 235.31 g/mol. The compound features a tert-butyl group, a hydroxy group, and a phenyl ring attached to an azetidine backbone, which contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a pharmaceutical intermediate. It has been studied for various therapeutic properties, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the phenyl group is crucial for enhancing these effects.
- Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and metabolic pathways.
- Modulation of Cell Signaling Pathways : The compound may interact with specific receptors or signaling molecules that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being investigated for their potential use in:
- Anticancer Drugs : Due to their ability to induce apoptosis in cancer cells.
- Neuroprotective Agents : For conditions like Alzheimer's disease, where oxidative stress plays a critical role.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
